(S)-(-)-7-Hydroxy-DPAT hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is a selective agonist for dopamine D3 receptors, which makes it a valuable tool for studying the dopaminergic system and its implications in various neurological and psychiatric disorders.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions involving aromatic aldehydes, ammonium acetate, and malononitrile under mild conditions.

Cyclization: The intermediate undergoes cyclization to form the core structure of (S)-(-)-7-Hydroxy-DPAT.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

化学反応の分析

Types of Reactions

(S)-(-)-7-Hydroxy-DPAT hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of (S)-(-)-7-Hydroxy-DPAT, which can be used for further research and development.

科学的研究の応用

Neuropharmacological Research

(S)-(-)-7-Hydroxy-DPAT hydrochloride has been extensively utilized in studies focusing on the dopamine D3 receptor, which plays a crucial role in various neurological and psychiatric conditions. The compound's selectivity for D3 receptors over other dopamine receptor subtypes, such as D1 and D2, makes it a valuable tool for exploring dopaminergic signaling pathways.

Binding Affinity Studies

Research has demonstrated that (S)-(-)-7-Hydroxy-DPAT exhibits a significant binding affinity for D3 receptors, with a selectivity ratio ranging from 5.2 to 78-fold compared to D2 receptors depending on assay conditions . This selectivity is critical for understanding the distinct roles of dopamine receptor subtypes in behavior and pharmacotherapy.

Behavioral Studies

In behavioral assays, (S)-(-)-7-Hydroxy-DPAT has been shown to inhibit locomotion in animal models, indicating its potential influence on dopaminergic pathways involved in motor control and reward mechanisms. Notably, at low doses, the compound selectively activates D3 receptors without significantly affecting D2 receptors, suggesting therapeutic potential in treating conditions like addiction and schizophrenia .

Ocular Pharmacology

Recent studies have indicated that (S)-(-)-7-Hydroxy-DPAT can lower intraocular pressure, suggesting its application in ocular pharmacology. This effect is believed to be mediated through dopamine D3 receptors located in the ciliary body of rabbits. Such findings open avenues for developing treatments for glaucoma and other ocular conditions.

Drug Delivery Systems

Innovative research has explored using biodegradable calcium phosphate nanoparticles as a delivery system for this compound. This approach aims to enhance the compound's bioavailability and therapeutic efficacy by ensuring targeted delivery to specific tissues . The encapsulation of (S)-(-)-7-Hydroxy-DPAT within nanoparticles may improve its pharmacokinetic properties and reduce potential side effects.

Case Studies

Several case studies highlight the diverse applications of this compound:

作用機序

(S)-(-)-7-Hydroxy-DPAT hydrochloride exerts its effects by selectively binding to dopamine D3 receptors. This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The compound’s high selectivity for D3 receptors makes it a valuable tool for dissecting the specific pathways involved in dopaminergic signaling.

類似化合物との比較

Similar Compounds

7-OH-DPAT: A non-selective dopamine receptor agonist.

Quinpirole: Another dopamine receptor agonist with a broader receptor profile.

Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness

(S)-(-)-7-Hydroxy-DPAT hydrochloride is unique due to its high selectivity for dopamine D3 receptors, which allows for more precise studies of this receptor subtype. This selectivity distinguishes it from other dopamine agonists that may interact with multiple receptor subtypes, leading to broader and less specific effects.

生物活性

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound recognized primarily for its role as a selective agonist for the dopamine D3 receptor. This article explores its biological activity, mechanisms of action, and implications in neuropharmacological research, supported by various studies and data tables.

This compound is a derivative of 7-hydroxy-N,N-dipropyl-2-aminotetralin, exhibiting significant selectivity for the D3 receptor subtype compared to D1 and D2 receptors. The compound's selectivity is crucial for its application in understanding dopamine-related behaviors and disorders, particularly in the context of addiction and schizophrenia .

Binding Affinity

The binding affinities of this compound for various dopamine receptors are as follows:

| Receptor Type | Ki Value (nM) |

|---|---|

| D3 | ~1 |

| D2 | ~10 |

| D4 | ~650 |

| D1 | ~5000 |

These values indicate that this compound has a high affinity for the D3 receptor, making it a valuable tool for studying dopaminergic signaling .

Locomotor Activity Studies

Research has demonstrated that this compound can inhibit locomotion in animal models, suggesting its role in modulating dopaminergic pathways involved in motor control. For instance, studies involving rats treated with this compound showed significant inhibition of locomotion at low doses, particularly under novel environmental conditions .

Key Findings:

- Inhibition of Locomotion: In saline-pretreated rats, administration of 7-OH-DPAT significantly reduced locomotor activity compared to controls (p = 0.008) .

- D3 Receptor Selectivity: The compound's effects were not observed in D3 receptor knockout mice, confirming its specific action on the D3 receptor .

Case Studies

A series of experiments have been conducted to evaluate the behavioral effects of this compound:

- Study Design: Rats were pretreated with either saline or amphetamine (AMPH) followed by administration of 7-OH-DPAT.

- Results:

These findings suggest that prior exposure to stimulants may alter the behavioral response to D3 receptor agonists.

Implications in Neuropharmacology

The selective activation of the D3 receptor by this compound holds potential therapeutic implications:

- Addiction Treatment: Its ability to modulate dopaminergic pathways may be beneficial in treating addiction by reducing cravings and withdrawal symptoms.

- Schizophrenia Research: Given the involvement of dopamine dysregulation in schizophrenia, this compound could serve as a model for developing new treatments targeting specific receptor subtypes .

特性

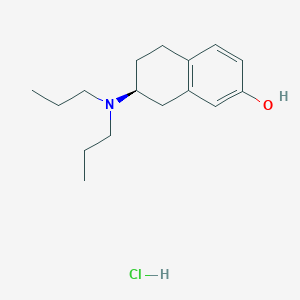

IUPAC Name |

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGJJRWBJWNTG-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。